2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid
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Overview
Description
2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a pyrazole ring, and a sulfamoyl group attached to a benzoic acid core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The introduction of the fluorine atom can be achieved through electrophilic fluorination reactions. The pyrazole ring is often synthesized via cyclization reactions involving hydrazine derivatives and β-diketones. The sulfamoyl group is introduced through sulfonation reactions using appropriate sulfonating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfamoyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfamoyl group play crucial roles in modulating the compound’s binding affinity and specificity. The pyrazole ring may interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid shares similarities with other fluorinated benzoic acid derivatives and pyrazole-containing compounds.
- Compounds like this compound and this compound exhibit similar chemical reactivity and potential applications.
Uniqueness
The unique combination of a fluorine atom, pyrazole ring, and sulfamoyl group in this compound distinguishes it from other compounds. This structural arrangement imparts specific chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-[[1-(3-methylbutyl)pyrazol-3-yl]sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S/c1-10(2)5-7-19-8-6-14(17-19)18-24(22,23)11-3-4-12(15(20)21)13(16)9-11/h3-4,6,8-10H,5,7H2,1-2H3,(H,17,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRGYZWKOMRUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC(=N1)NS(=O)(=O)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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